molecular formula C19H15F2N3 B6255806 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline CAS No. 2098549-47-2

2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline

Cat. No. B6255806
CAS RN: 2098549-47-2
M. Wt: 323.3
InChI Key:
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Description

2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is a heterocyclic compound belonging to the class of quinoxalines. It is a derivative of the 2-aminoquinoline family and is used as a building block for the synthesis of various pharmaceuticals. It is also used in the synthesis of various dyes, pigments, and other compounds. It has a wide range of applications in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is used in a variety of scientific research applications. It is used as a building block for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the synthesis of various dyes, pigments, and other compounds. In addition, it is used in the synthesis of a variety of heterocyclic compounds, such as 1,2,4-triazoles and 1,2,4-thiazoles, which are important in medicinal chemistry.

Mechanism of Action

2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is believed to act as a pro-drug, which is converted to its active metabolite, 2-aminoquinoline, in the body. This metabolite can then interact with various biological molecules, such as enzymes, receptors, and transporters, to produce various pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline are not well understood. However, it is believed to have anti-inflammatory, analgesic, and antifungal properties. It is also believed to have anti-tumor activity, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is easy to synthesize and is relatively stable in the laboratory. However, it is sensitive to light and air, so it should be stored in a dark, airtight container. In addition, it is toxic, so it should be handled with care and protective equipment should be worn when handling it.

Future Directions

Further research is needed to fully understand the biochemical and physiological effects of 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline. In addition, further research is needed to develop more efficient and cost-effective methods for its synthesis. Furthermore, further research is needed to explore its potential applications in medicinal chemistry, pharmacology, and biochemistry. Finally, further research is needed to explore its potential as an anti-cancer agent.

Synthesis Methods

2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline can be synthesized by the reaction of a substituted quinoxaline, such as 3-methyl-2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline, with a suitable nucleophilic reagent, such as a Grignard reagent or an organolithium reagent. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is heated to reflux. The resulting product can then be purified by column chromatography or other suitable methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline involves the condensation of 2-chloroquinoxaline with 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline in the presence of a base, followed by reduction of the resulting intermediate with a reducing agent.", "Starting Materials": [ "2-chloroquinoxaline", "4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline", "Base", "Reducing agent" ], "Reaction": [ "Step 1: 2-chloroquinoxaline is reacted with 4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinoline in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form the intermediate 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline-6-carboxaldehyde.", "Step 2: The intermediate is then reduced with a reducing agent, such as sodium borohydride, in an aprotic solvent, such as THF, at room temperature to yield the final product, 2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline." ] }

CAS RN

2098549-47-2

Product Name

2-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline

Molecular Formula

C19H15F2N3

Molecular Weight

323.3

Purity

95

Origin of Product

United States

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